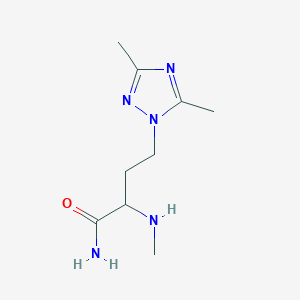

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)butanamide

Beschreibung

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two methyl groups at positions 3 and 4. The 1-position is linked to a butanamide chain, with a methylamino group at the second carbon. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the methyl groups) and hydrogen-bonding capacity (via the amide and methylamino moieties).

Eigenschaften

Molekularformel |

C9H17N5O |

|---|---|

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

4-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(methylamino)butanamide |

InChI |

InChI=1S/C9H17N5O/c1-6-12-7(2)14(13-6)5-4-8(11-3)9(10)15/h8,11H,4-5H2,1-3H3,(H2,10,15) |

InChI-Schlüssel |

HOSHJVHITSMSCE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C(=N1)C)CCC(C(=O)N)NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)butanamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

Attachment of the Butanamide Moiety: The butanamide group can be introduced through an amidation reaction using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)butanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with antimicrobial, antifungal, or antiviral properties.

Medicine: As a candidate for drug development, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 4-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)butanamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would require further research and experimental validation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Functional Group Variations

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)butanoic acid

- Key Differences : Replaces the terminal amide (-CONH₂) with a carboxylic acid (-COOH).

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

- Key Differences : Shorter chain (acetic acid vs. butanamide) and hydrochloride salt form.

- The hydrochloride salt enhances crystallinity and aqueous solubility, advantageous for formulation but may alter toxicity profiles .

3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)propanoic acid

- Key Differences: Propanoic acid backbone (C3) vs. butanamide (C4).

- Implications :

Physicochemical and Pharmacokinetic Properties

Biologische Aktivität

4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C₇H₁₃N₅

- Molecular Weight : 165.21 g/mol

- CAS Number : Not specified in the search results.

Triazole derivatives typically exert their biological effects through several mechanisms:

- Enzyme Inhibition : Many triazoles act as inhibitors of specific enzymes involved in cell metabolism or pathogen survival.

- Cell Membrane Disruption : Some compounds can disrupt the integrity of microbial cell membranes.

- DNA Interference : Triazoles may also interact with DNA or RNA synthesis pathways.

Antifungal Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antifungal properties. For instance:

- Efficacy Against Candida spp. : Compounds structurally related to 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)-2-(methylamino)butanamide have shown MIC (Minimum Inhibitory Concentration) values as low as 0.0156 μg/mL against Candida albicans .

Antibacterial Activity

Triazole compounds have been reported to possess antibacterial properties against a range of pathogens:

- Broad Spectrum : Studies indicate that certain triazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer effects of triazole derivatives are an area of active research:

- Inhibition of Tumor Growth : Some studies have suggested that triazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their chemical structure. Substituents on the triazole ring can significantly affect potency and selectivity:

- Methyl Groups : The presence of methyl groups at specific positions on the triazole ring has been correlated with enhanced antifungal activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.